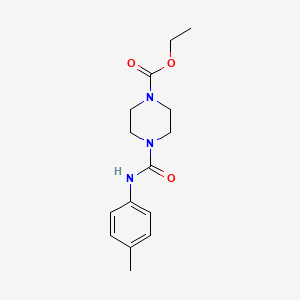

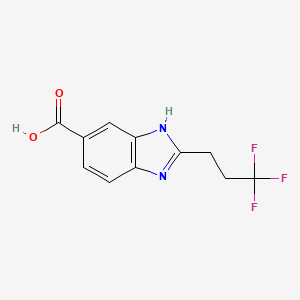

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol” is a biochemical compound with the molecular formula C13H19N3O . It is also known as 3-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-propan-1-ol .

Molecular Structure Analysis

The molecular weight of this compound is 233 . The structure includes a benzoimidazole ring substituted with an amino group and an isopropyl group. This is attached to an ethanol group via a methylene bridge .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of this compound are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Synthesis and Biological Activity

The benzoimidazole moiety, a crucial component in 2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol, has been extensively studied for its biological significance, including antimicrobial, anticancer, antioxidant, antidepressant, and anticonvulsant properties. A study aimed at synthesizing new compounds containing the benzoimidazole moiety demonstrated significant effectiveness against various strains of bacteria and fungi. This underscores the potential of such compounds in developing new antimicrobial agents (Abd El-Meguid, 2014).

Chemistry and Structural Analysis

Research on the chemistry of azoimidazoles, including those related to the benzoimidazole group, has led to the synthesis of new ligands and their reaction with ruthenium, showcasing the diverse applications of these compounds in creating complex structures with potential applications in material science and catalysis (Misra et al., 1998).

Polymerization Catalysts

Investigations into the use of aminoalcohols for initiating polymerization have opened up new avenues in materials science. For example, 2-(methyl amino)ethanol and diethanolamine have been explored as direct initiators for the ring-opening polymerization of aziridines, leading to the synthesis of telechelic polymers with high control over molar masses and narrow dispersities. This research highlights the potential of incorporating benzoimidazole-related compounds in polymer science for creating novel materials (Bakkali-Hassani et al., 2018).

Metal Complex Synthesis

The synthesis of new ligands derived from benzimidazole and their complexes with transition metals such as Co (II), Ni (II), Cu (II), Zn (II), and Cd (II) showcases the application of these compounds in creating metal-organic frameworks and other metal complexes. These complexes have been characterized and studied for their potential applications in various fields, including catalysis, pharmaceuticals, and material science (Jamel & Al-Obaidi, 2018).

Propriétés

IUPAC Name |

2-(5-amino-2-propan-2-ylbenzimidazol-1-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-8(2)12-14-10-7-9(13)3-4-11(10)15(12)5-6-16/h3-4,7-8,16H,5-6,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLBDMNEXHUHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1CCO)C=CC(=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Amino-2-isopropyl-benzoimidazol-1-yl)-ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

![2-amino-N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2546794.png)

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)

![3-butyl-8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2546798.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2546802.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2546807.png)